molecular formula C7H5BrClNO3 B12550049 Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- CAS No. 149517-73-7

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-

Cat. No.: B12550049
CAS No.: 149517-73-7
M. Wt: 266.47 g/mol
InChI Key: WUTOGJGZLKLSJI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- is a derivative of benzoic acid, characterized by the presence of amino, bromo, chloro, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-5-chlorobenzoic acid followed by hydroxylation. The reaction conditions often require the use of glacial acetic acid as a solvent and bromine as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized to achieve high yields and cost efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce an amine derivative .

Scientific Research Applications

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

149517-73-7

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

IUPAC Name

2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H5BrClNO3/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,11H,10H2,(H,12,13)

InChI Key

WUTOGJGZLKLSJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)O)N)C(=O)O

Origin of Product

United States

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